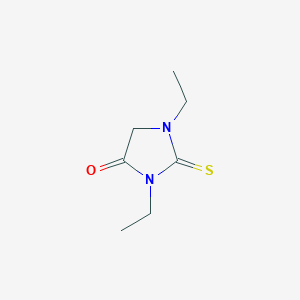
N,4-dimethylpyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-dimethylpyrimidin-5-amine is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
N,4-dimethylpyrimidin-5-amine can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-2-aminopyrimidine with suitable reagents under controlled conditions. For example, the reaction of 4,6-dimethyl-2-aminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
N,4-dimethylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
科学的研究の応用
N,4-dimethylpyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of N,4-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
2-aminopyrimidine: Another pyrimidine derivative with similar structural features.
4,6-dimethyl-2-aminopyrimidine: A precursor in the synthesis of N,4-dimethylpyrimidin-5-amine.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with two fused pyrimidine rings
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C6H9N3 |
|---|---|
分子量 |
123.16 g/mol |
IUPAC名 |
N,4-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C6H9N3/c1-5-6(7-2)3-8-4-9-5/h3-4,7H,1-2H3 |
InChIキー |
ZAJCHSVBILQDQW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=NC=C1NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1H-Indol-3-yl)-4-[1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-pyrrole-2,5-dione](/img/structure/B13972894.png)
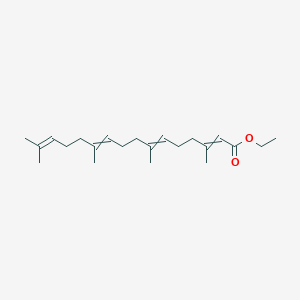
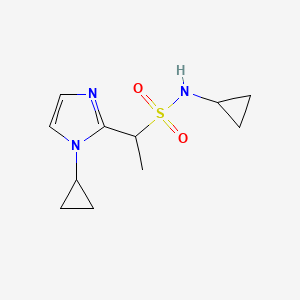

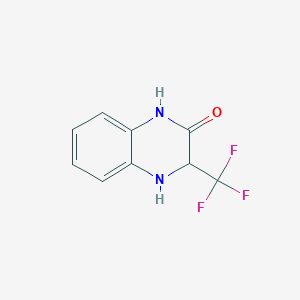
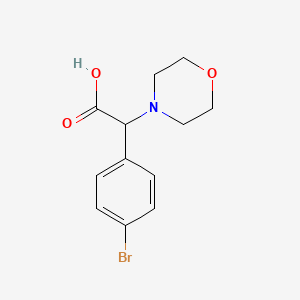

![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine](/img/structure/B13972925.png)
![1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13972928.png)
![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)
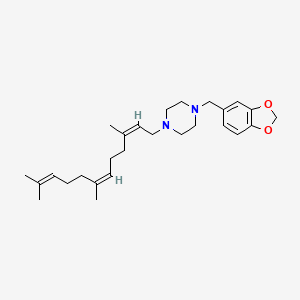
![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)
